![molecular formula C7H6BrN3S B573147 6-溴-N-甲基噻吩[2,3-d]嘧啶-2-胺 CAS No. 1263279-43-1](/img/structure/B573147.png)

6-溴-N-甲基噻吩[2,3-d]嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

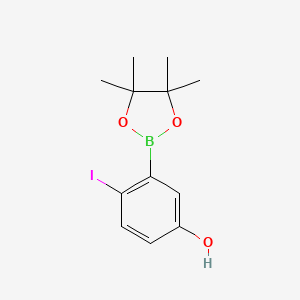

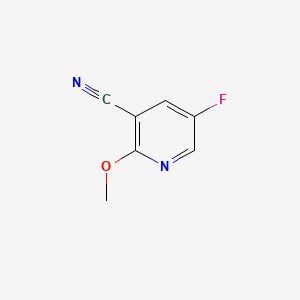

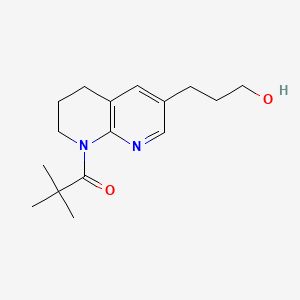

“6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 . This compound is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” consists of a pyrimidine ring fused with a thieno ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with one sulfur atom .科学研究应用

化学合成和催化应用

吡喃吡嘧啶核是药用和制药行业中的重要前体,因其广泛的合成应用和生物利用度而备受关注。研究强调了混合催化剂在合成各种吡喃吡嘧啶支架中的重要性,利用有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂和绿色溶剂。这些催化方法的进展扩大了开发先导分子的范围,展示了该化合物在化学合成中的多功能性和创造制药品的潜力(Parmar, Vala, & Patel, 2023)。

药理潜力

吡嘧啶衍生物,包括类似6-溴-N-甲基噻吩[2,3-d]嘧啶-2-胺的结构,以其广泛的药理活性而闻名。这些化合物对于开发新的生物活性化合物至关重要,因其抗病毒、精神药、抗菌、抗肿瘤、抗真菌、抗寄生虫和促进生长的活性。对吡嘧啶衍生物的系统分析为未来发现高效且安全的药物奠定了基础(Chiriapkin, 2022)。

抗炎应用

吡嘧啶衍生物的合成和评价显示出有希望的体外抗炎活性。一项关注取代的1,2,3,4-四氢吡嘧啶衍生物的研究突出了它们在展示显著抗炎效果方面的潜力,强调了进一步研究这些化合物的抗炎潜力的必要性(Gondkar, Deshmukh, & Chaudhari, 2013)。

在神经系统疾病中的作用

吡嘧啶衍生物还被研究作为抗阿尔茨海默病药物的药理前景。由于其结构特征和无毒性,这些化合物为解决神经系统疾病和增强抗阿尔茨海默病药物研究提供了一个有前途的途径。基于结构活性关系(SAR)研究的方法强调了吡嘧啶基团作为神经系统疾病治疗药物的药理进展(Das et al., 2021)。

未来方向

Pyrimidine derivatives, including “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine”, continue to be of interest in the field of drug discovery due to their diverse biological potential . Future research may focus on the synthesis of new pyrimidine derivatives, investigation of their biological activities, and development of new therapies .

作用机制

Target of Action

The primary target of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .

Mode of Action

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine inhibits the intracellular ATP-binding site of EGFR . This inhibition can be achieved using properly designed small molecular structures . The compound’s interaction with its target leads to a decrease in the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to a decrease in cell growth and proliferation, thereby exerting an anti-cancer effect .

Result of Action

The result of the action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the inhibition of EGFR, leading to a decrease in cell growth and proliferation . This makes it a potential therapeutic agent for EGFR-driven diseases such as certain types of cancer .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with EGFR . .

属性

IUPAC Name |

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKUOONLCBXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(SC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)